Inhibiteur de MLCK peptide 18

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

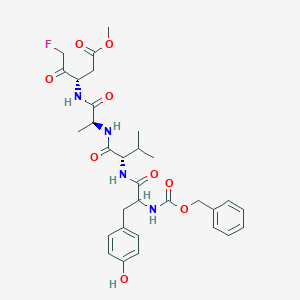

MLCK inhibitor peptide 18 is a highly basic, cell-permeable nonapeptide that acts as a selective inhibitor of Myosin Light Chain Kinase (MLCK) . It controls the biological activity of MLCK and is primarily used for Phosphorylation & Dephosphorylation applications . The inhibition is competitive with respect to the peptide substrate .

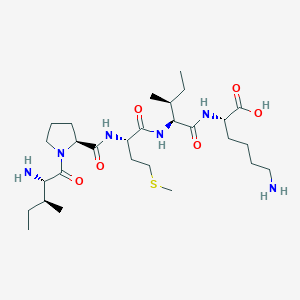

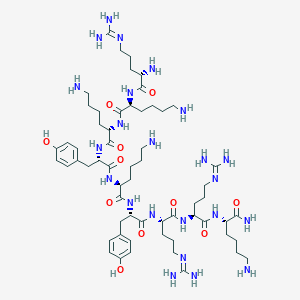

Molecular Structure Analysis

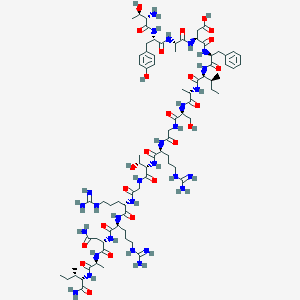

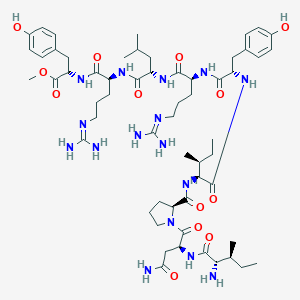

The empirical formula of MLCK inhibitor peptide 18 is C60H105N23O11 . It has a molecular weight of 1324.62 . The sequence of the nonapeptide is RKKYKYRRK .Physical And Chemical Properties Analysis

MLCK inhibitor peptide 18 is a lyophilized solid that is white in color . It is soluble in water (1 mg/mL) and DMSO (5 mg/mL) . It should be stored at -20°C and is shipped in wet ice .Applications De Recherche Scientifique

Inhibiteur de MLCK Peptide 18 : Applications de recherche scientifique

Régulation de la perméabilité paracellulaire : L'this compound a été démontré comme traversant les membranes cellulaires et régulant la perméabilité paracellulaire en réduisant la phosphorylation intracellulaire de la chaîne légère de la myosine (MLC). Cette action a le potentiel de restaurer la fonction de barrière dans les états de maladie intestinale, ce qui en fait un outil précieux pour la recherche sur les traitements de maladies telles que la maladie inflammatoire de l'intestin (MII) et d'autres troubles gastro-intestinaux .

Sélectivité et puissance : Avec une CI50 de 50 nM, l'this compound est un inhibiteur puissant de MLCK, présentant une sélectivité 4000 fois supérieure à celle de la kinase II dépendante de la calmoduline (CaMPKII). Ce haut degré de sélectivité en fait un excellent candidat pour les études portant sur les voies liées à MLCK sans effets hors cible significatifs sur CaMPKII .

Applications de phosphorylation et de déphosphorylation : Cet inhibiteur contrôle l'activité biologique de MLCK grâce à son rôle dans les processus de phosphorylation et de déphosphorylation. Il est principalement utilisé dans les applications de recherche qui étudient ces voies biochimiques spécifiques, qui sont cruciales dans diverses fonctions cellulaires .

Recherche sur le dysfonctionnement de la barrière intestinale : L'this compound a été utilisé dans des études portant sur le dysfonctionnement de la barrière intestinale, comme celles causées par une lésion d'ischémie-reperfusion (A/R). L'application de cet inhibiteur a montré une augmentation de la résistance électrique transépithéliale (TER) et une réduction des flux muqueuse-séreuse, suggérant son rôle dans la médiation du dysfonctionnement de la barrière pendant une lésion A/R .

Développement d'inhibiteurs spécifiques : La recherche a mené au développement d'inhibiteurs spécifiques de MLCK comme le peptide 18, qui est un peptide perméable aux cellules avec une sélectivité accrue pour MLCK. Cette spécificité est cruciale pour la recherche sur la régulation de la perméabilité de la muqueuse intestinale et offre une approche thérapeutique pour le traitement des troubles connexes .

Mécanisme D'action

Target of Action

The primary target of the MLCK inhibitor peptide 18 is the Myosin Light Chain Kinase (MLCK) . MLCK is a critical regulatory protein that plays a significant role in altering paracellular permeability during gastrointestinal disorders .

Mode of Action

MLCK inhibitor peptide 18 acts as a selective competitive inhibitor of MLCK . It displays a mixed mode of inhibition with respect to ATP and is competitive with respect to the peptide substrate .

Biochemical Pathways

MLCK inhibitor peptide 18 affects the phosphorylation of Myosin Light Chain II (MLC-2) . This phosphorylation is a biochemical marker for perijunctional actomyosin ring contraction, which increases paracellular permeability by regulating the apical junctional complex . The phosphorylation of MLC-2 is dominantly regulated by MLCK and Rho-associated coiled-coil containing protein kinase (ROCK) mediated pathways .

Pharmacokinetics

It is known that this inhibitor is cell-permeable , indicating that it can cross cell membranes and interact with its intracellular target, MLCK.

Result of Action

The action of MLCK inhibitor peptide 18 leads to a reduction in intracellular MLC phosphorylation . This results in the regulation of paracellular permeability, with the potential to restore barrier function in intestinal disease states . It also prevents defects in transepithelial barrier resistance induced by bacteria or TNF-α plus IFN-γ .

Action Environment

The effectiveness of MLCK inhibitor peptide 18 can be influenced by various environmental factors. For instance, conditions that induce intestinal anoxia/reoxygenation (A/R) injury can disrupt tight junction barrier function via MLCK activation and MLC phosphorylation . In such conditions, the use of MLCK inhibitor peptide 18 can attenuate the increased epithelial monolayer permeability and occludin endocytosis caused by A/R injury .

Safety and Hazards

According to the safety data sheet, exposure to MLCK inhibitor peptide 18 should be avoided. It’s recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental exposure, specific first aid measures are recommended .

Orientations Futures

MLCK inhibitor peptide 18 has the potential to restore barrier function in intestinal disease states . Its ability to cross the cell membrane and regulate paracellular permeability by reducing intracellular MLC phosphorylation makes it a promising compound for future research .

Relevant Papers Several papers have been published on MLCK inhibitor peptide 18. For example, a study published in the Journal of Neuroscience investigated the role of MLCK in vesicle endocytosis at the calyx of Held synapse . Another paper published in the American Journal of Physiology Cell Physiology explored how MLCK mediates intestinal barrier dysfunction during anoxia/reoxygenation injury .

Analyse Biochimique

Biochemical Properties

MLCK Inhibitor Peptide 18 controls the biological activity of Myosin Light Chain Kinase . It has been shown to be a critical regulatory protein in altering paracellular permeability during gastrointestinal disorders . The inhibition is competitive with respect to the peptide substrate .

Cellular Effects

MLCK Inhibitor Peptide 18 influences cell function by regulating the apical junctional complex . It increases paracellular permeability by regulating the apical junctional complex .

Molecular Mechanism

MLCK Inhibitor Peptide 18 exerts its effects at the molecular level through its interaction with Myosin Light Chain Kinase . It does not interfere with kinase activation by calmodulin (CaM), nor does it inhibit the activities of CaMKII and PKA .

Metabolic Pathways

MLCK Inhibitor Peptide 18 is involved in the regulation of the intestinal barrier during normal homeostasis and digestive diseases

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H105N23O11/c61-27-5-1-13-41(49(66)86)76-51(88)45(17-10-32-74-59(69)70)79-53(90)46(18-11-33-75-60(71)72)81-57(94)48(35-37-21-25-39(85)26-22-37)83-55(92)44(16-4-8-30-64)80-56(93)47(34-36-19-23-38(84)24-20-36)82-54(91)43(15-3-7-29-63)78-52(89)42(14-2-6-28-62)77-50(87)40(65)12-9-31-73-58(67)68/h19-26,40-48,84-85H,1-18,27-35,61-65H2,(H2,66,86)(H,76,88)(H,77,87)(H,78,89)(H,79,90)(H,80,93)(H,81,94)(H,82,91)(H,83,92)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOKAKNGULMYHZ-UILVTTEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H105N23O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1324.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does MLCK inhibitor peptide 18 affect intestinal barrier function during anoxia/reoxygenation injury?

A1: MLCK inhibitor peptide 18 helps maintain intestinal barrier function during anoxia/reoxygenation (A/R) injury by preventing the disruption of tight junctions. [, ] During A/R, Myosin Light Chain Kinase (MLCK) is activated, leading to the phosphorylation of Myosin Light Chain (MLC). This phosphorylation event triggers the internalization of the tight junction protein occludin, compromising the integrity of the intestinal barrier and increasing permeability. [] MLCK inhibitor peptide 18 directly inhibits MLCK activity, thus preventing MLC phosphorylation and the subsequent endocytosis of occludin. [] This protective effect was observed both in vitro using Caco-2BBe1 monolayers and ex vivo in porcine ileal mucosa, where treatment with MLCK inhibitor peptide 18 significantly reduced permeability and increased transepithelial electrical resistance (TER). []

Q2: What is the significance of studying MLCK inhibitor peptide 18 in the context of intestinal A/R injury?

A2: Intestinal A/R injury is a serious condition that can occur during various clinical scenarios, including ischemia, surgery, and transplantation. [] The disruption of the intestinal barrier function during A/R can lead to inflammation, sepsis, and multiple organ failure. [] Identifying therapeutic targets to mitigate barrier dysfunction is crucial for improving patient outcomes. The research demonstrates that MLCK inhibitor peptide 18 effectively attenuates intestinal barrier dysfunction in A/R injury by targeting the MLCK-mediated occludin endocytosis pathway. [] This finding suggests that MLCK inhibitor peptide 18, and potentially other MLCK inhibitors, could be promising therapeutic agents for treating or preventing intestinal A/R injury.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B549438.png)

![N-[(2R)-2-Benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-isoleucyl-L-leucine](/img/structure/B549451.png)

![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)